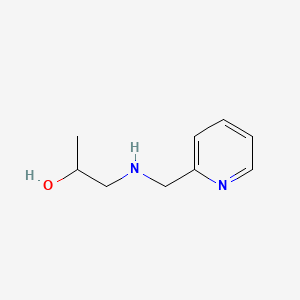
1-(pyridin-2-ylmethylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylmethylamino)propan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring attached to a propanol group through a methylamino linkage. This compound has been studied for its potential antioxidant properties and its ability to reduce oxidative stress in neuronal cells .
Métodos De Preparación
The synthesis of 1-(pyridin-2-ylmethylamino)propan-2-ol typically involves the reaction of pyridine-2-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-(Pyridin-2-ylmethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-ylmethylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has been studied for its antioxidant properties and its ability to reduce oxidative stress in neuronal cells.
Medicine: It has potential therapeutic applications in treating oxidative stress-related disorders.
Mecanismo De Acción
The mechanism by which 1-(pyridin-2-ylmethylamino)propan-2-ol exerts its effects involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. The compound can form complexes with metal ions, which enhances its antioxidant properties. These complexes can decompose ROS, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the superoxide dismutase and catalase activities, which are mimicked by the compound .
Comparación Con Compuestos Similares
1-(Pyridin-2-ylmethylamino)propan-2-ol can be compared with other similar compounds, such as:
2-phenyl-1-(pyridin-2-ylmethylamino)propan-2-ol: This compound has a phenyl group instead of a propanol group, which may affect its chemical properties and applications.
1-pyridin-2-yl-propan-2-one: This compound lacks the methylamino linkage, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit significant antioxidant properties.
Propiedades
Número CAS |
68892-16-0 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-8(12)6-10-7-9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |
Clave InChI |
SVJCONVIKRDPJV-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=CC=N1)O |
SMILES canónico |
CC(CNCC1=CC=CC=N1)O |
Key on ui other cas no. |
68892-16-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















